Lithium nitride (Li3N, CAS 26134-62-3) is the only stable binary alkali metal nitride and is distinguished by its exceptional room-temperature ionic conductivity and high chemical reactivity [1]. Unlike common lithium salts, Li3N functions as a superionic conductor, exhibiting a high lithium-ion transference number and a low migration energy barrier, making it a critical material for advanced energy storage architectures [2]. Commercially, it is procured primarily for three distinct technical workflows: as a sacrificial or artificial Solid Electrolyte Interphase (SEI) layer to protect lithium metal anodes, as an active precursor for the synthesis of complex ternary nitrides, and as a high-capacity solid-state hydrogen storage medium [3]. Due to its extreme sensitivity to moisture and oxygen, procurement decisions must account for stringent handling requirements, but its quantitative superiority in ion transport and nitrogen transfer makes it an irreplaceable reagent in next-generation battery and materials science applications.
Substituting Li3N with alternative lithium salts (such as Li2CO3 or LiF) or relying on the native passivation layer of lithium metal fundamentally compromises electrochemical performance [1]. When bare lithium metal is used in batteries, the native SEI predominantly forms Li2O and Li2CO3, which possess high diffusion barriers and critically low ionic conductivities (<10^-9 S/cm), leading to uneven lithium plating and catastrophic dendrite growth [2]. Conversely, an engineered Li3N layer physically blocks reactive liquid electrolytes while maintaining rapid ion flow, preventing cell shorting. In synthetic chemistry, replacing Li3N with nitrogen gas (N2) or ammonia (NH3) to form ternary nitrides often fails because the N-N triple bond requires extreme thermodynamic driving forces to break, whereas Li3N acts as an activated, low-barrier nitrogen source and reactive flux that facilitates crystallization at much lower temperatures [3].
For lithium metal batteries, the mobility of Li+ across the SEI is the primary bottleneck preventing dendrite formation. Density functional theory and experimental mapping demonstrate that Li3N exhibits a remarkably low Li adatom diffusion barrier of 0.133 eV [1]. In stark contrast, native SEI inorganic components such as Li2O and Li2CO3 present much higher diffusion barriers of 0.319 eV and 0.232 eV, respectively [1]. This quantitative advantage allows Li3N to facilitate uniform, rapid lithium plating and stripping, drastically outperforming generic passivation layers.
| Evidence Dimension | Li+ Surface Diffusion Barrier |
| Target Compound Data | Li3N (0.133 eV) |
| Comparator Or Baseline | Li2O (0.319 eV) and Li2CO3 (0.232 eV) |
| Quantified Difference | Li3N lowers the diffusion barrier by 58% compared to Li2O. |
| Conditions | Computational modeling of SEI inorganic compounds on Li (001) surface. |
Procuring Li3N for artificial SEI fabrication directly prevents dendrite-induced short circuits by ensuring uniform and rapid lithium-ion distribution.
As a solid electrolyte or electrolyte dopant, Li3N is unparalleled among binary lithium compounds. Crystalline alpha-Li3N achieves a room-temperature ionic conductivity of approximately 1.2 × 10^-3 S/cm [1]. When used to dope insulating matrices, such as mechanochemically dissolving Li3N into an antifluorite Li2S host, the conductivity of the resulting disordered phase (Li9S3N) jumps to 0.064 mS/cm, compared to a baseline of 10^-9 S/cm for unmodified Li2S and 0.0018 mS/cm for ordered Li9S3N [2]. This represents a massive multi-order-of-magnitude enhancement.
| Evidence Dimension | Room-Temperature Ionic Conductivity |
| Target Compound Data | alpha-Li3N (~1.2 x 10^-3 S/cm) |
| Comparator Or Baseline | Unmodified Li2S host (~10^-9 S/cm) |
| Quantified Difference | Li3N exhibits an intrinsic conductivity 6 orders of magnitude higher than baseline Li2S, and boosts composite conductivity by a factor of >10^5. |
| Conditions | Room temperature (approx. 25°C) bulk conductivity measurements. |
Allows battery engineers to formulate solid-state electrolytes that operate efficiently at room temperature without requiring costly thermal management systems.
In the domain of solid-state hydrogen storage, the Li-N-H system (driven by Li3N) offers exceptional gravimetric energy density. Li3N theoretically accommodates up to 10.4 wt% hydrogen through its conversion to lithium amide and lithium hydride [1]. Experimental nanoconfined Li3N systems have demonstrated a fully reversible capacity of approximately 10.3 wt% H at 250 °C [2]. By comparison, standard magnesium hydride (MgH2) offers a lower theoretical capacity of 7.7 wt% and requires unfavorable desorption temperatures of 300 °C at 1 bar, while room-temperature metal-organic frameworks (MOFs) typically yield only ~1 wt% [3]. Thus, Li3N provides a vastly superior capacity footprint.
| Evidence Dimension | Reversible Hydrogen Storage Capacity |
| Target Compound Data | Nanoconfined Li3N system (~10.3 wt%) |
| Comparator Or Baseline | MgH2 (7.7 wt%) and standard MOFs (~1 wt% at RT) |
| Quantified Difference | Li3N provides ~33% higher capacity than MgH2 and 10x the capacity of RT MOFs. |
| Conditions | Hydrogenation/dehydrogenation cycling at 250 °C for nanoconfined Li3N. |
Critical for procuring materials for aerospace or portable solid-state hydrogen storage where maximizing gravimetric energy density is the primary design constraint.
Because Li3N possesses a remarkably low Li+ diffusion barrier (0.133 eV) compared to native oxides, it is the premier choice for pre-treating lithium metal foils or formulating suspension electrolytes. It physically blocks reactive liquid electrolytes while enabling rapid, uniform ion transport, effectively suppressing dendrite formation during high-current cycling [1].
Li3N is utilized as a highly conductive additive to overcome the room-temperature limitations of sulfide- or oxide-based solid electrolytes. By mechanochemically milling Li3N into matrices like Li2S, manufacturers can induce structural disorder and boost ambient ionic conductivity by multiple orders of magnitude (e.g., reaching >0.2 mS/cm) [2].
For specialized energy storage applications requiring extreme gravimetric efficiency, the Li3N to LiNH2/LiH reversible reaction pathway is utilized. Its ability to store up to ~10.4 wt% hydrogen makes it a superior procurement choice over heavier metal hydrides (like MgH2) or low-capacity MOFs, particularly when engineered into nanoconfined architectures to improve kinetics [3].
In materials science and inorganic synthesis, Li3N serves as an indispensable nitrogen source and flux. It bypasses the high activation energy required to split N2 gas, allowing for the low-temperature crystallization of novel metallic layered nitrides (such as LiMoN2) that cannot be synthesized via conventional gas-phase nitridation [4].
Flammable;Corrosive